molecular formula C8H13ClN6 B6258519 2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride CAS No. 34798-95-3

2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride

Cat. No. B6258519
CAS RN: 34798-95-3
M. Wt: 228.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N,N,N-trimethyl-9H-purin-6-aminium chloride (ATPA) is a synthetic purine compound that has been studied for its potential applications in a variety of scientific disciplines. ATPA is a quaternary ammonium salt composed of a purine base and three methyl groups. It has been used in a variety of laboratory experiments, including those related to biochemistry and physiology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride involves the reaction of 2,6-diaminopurine with trimethylamine in the presence of hydrochloric acid.

Starting Materials
2,6-diaminopurine, trimethylamine, hydrochloric acid

Reaction
To a solution of 2,6-diaminopurine in water, add trimethylamine dropwise with stirring., Add hydrochloric acid to the reaction mixture to adjust the pH to 7-8., Heat the reaction mixture at 50-60°C for 2-3 hours., Cool the reaction mixture to room temperature and filter the precipitated product., Wash the product with water and dry it under vacuum to obtain 2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride.

Scientific Research Applications

2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride has been used in a variety of scientific research applications. It has been used to study the effects of purines on the growth of bacteria and yeast cells, as well as on the metabolism of bacteria. It has also been used to study the effects of purines on the production of enzymes and proteins in cells. Additionally, 2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride has been used to study the effects of purines on the structure and function of DNA and RNA molecules.

Mechanism Of Action

The mechanism of action of 2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride is not yet fully understood. It is believed that 2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride binds to purine receptors on the cell surface, which results in the activation of a variety of biochemical pathways. Additionally, 2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride has been shown to interact with a variety of enzymes, which may explain its effects on metabolic pathways.

Biochemical And Physiological Effects

2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and yeast cells. Additionally, 2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride has been shown to inhibit the production of enzymes and proteins in cells. It has also been shown to affect the structure and function of DNA and RNA molecules.

Advantages And Limitations For Lab Experiments

2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solution. Additionally, 2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride is a relatively pure compound, which makes it ideal for use in biochemical and physiological experiments. However, 2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride is a relatively weak compound, which may limit its use in some experiments.

Future Directions

There are a variety of potential future directions for the use of 2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride. It could be used to study the effects of purines on other cellular processes, such as cell signaling and gene expression. Additionally, 2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride could be used to study the effects of purines on other organisms, such as plants and animals. It could also be used to study the effects of purines on the development and progression of diseases. Finally, 2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride could be used to develop new drugs and therapies for a variety of diseases.

properties

CAS RN

34798-95-3

Product Name

2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride

Molecular Formula

C8H13ClN6

Molecular Weight

228.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.